molecular formula C7H4ClN3O2 B6204644 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 2090917-51-2

4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No. B6204644
CAS RN: 2090917-51-2
M. Wt: 197.6
InChI Key:
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Description

“4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C12H9ClN4O . It is a derivative of pyrazolo[1,5-a]pyrazine .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives often involves reactions with anthranilic acids . A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one involves an attack coming from a nitrogen atom, resulting in a cyclization intermediate, which is finalized with proton transfer .


Molecular Structure Analysis

The molecular structure of “4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid” is characterized by a pyrazolo[1,5-a]pyrazine core with a chlorine atom at the 4-position . The introduction of different substituents in different positions of pyrazole and/or piperazine rings is possible .


Chemical Reactions Analysis

4-chloropyrazolo[1,5-a]pyrazines can react with anthranilic acids to form new heterocyclic systems . They can also undergo cyclocondensation and functionalization reactions affecting the pyrazole ring .

Mechanism of Action

While the specific mechanism of action for “4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid” is not mentioned in the search results, pyrazolo[1,5-a]pyrazine derivatives have been identified as antagonists of various receptors and inhibitors of certain enzymatic activities .

Future Directions

The pyrazolo[1,5-a]pyrazine system, to which “4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid” belongs, offers an attractive framework for the design of promising molecular structures for biomedical research . Future research may focus on the structural modification of pyrazole or pyrazine rings and the development of new fused ring systems .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid involves the reaction of 4-chloropyrazole with ethyl 2-oxoacetate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "4-chloropyrazole", "ethyl 2-oxoacetate", "sodium hydroxide", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-chloropyrazole is reacted with ethyl 2-oxoacetate in the presence of sodium hydroxide and water to form ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate.", "Step 2: The ethyl ester is then hydrolyzed with hydrochloric acid to form 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid.", "Step 3: The carboxylic acid can be purified by recrystallization or other suitable methods." ] }

CAS RN

2090917-51-2

Product Name

4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.6

Purity

95

Origin of Product

United States

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